5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid typically involves the chlorosulfonation of isoquinoline-1-carboxylic acid. The reaction conditions often require the use of chlorosulfonic acid as a reagent, which introduces the chlorosulfonyl group into the isoquinoline ring . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield of the compound .
Chemical Reactions Analysis
5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form sulfonamide derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid can be compared with other similar compounds, such as:
Isoquinoline-1-carboxylic acid: Lacks the chlorosulfonyl group, resulting in different reactivity and applications.
5-Sulfonylisoquinoline-1-carboxylic acid: Contains a sulfonyl group instead of a chlorosulfonyl group, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its chlorosulfonyl group, which imparts distinct reactivity and stability, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H6ClNO4S |
---|---|
Molecular Weight |
271.68 g/mol |
IUPAC Name |
5-chlorosulfonylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO4S/c11-17(15,16)8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-5H,(H,13,14) |
InChI Key |
DKJJTWRZPRMWKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=O)O)C(=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.